molecular formula C7H6ClN3O B13028113 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

Cat. No.: B13028113
M. Wt: 183.59 g/mol
InChI Key: NFBWVMDYYLSZJU-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This biochemical reagent belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold known for its presence in biologically active compounds. The structure features both a chloro and a methoxy substituent, which serve as orthogonal reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, allowing researchers to generate a diverse array of novel derivatives for screening . Compounds within this class are frequently explored in the synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus . The methoxy group can also be utilized as a crucial directing group in directed ortho-metallation strategies, a key technique for the regioselective functionalization of diazine rings, as detailed in reviews on the metallation of pyrimidines, pyrazines, pyridazines, and benzodiazines . Based on closely related compounds, this material is typically supplied as an off-white to light yellow solid and requires storage at 2-8°C under sealed conditions to maintain stability and purity . This product is intended for use as a biological material or organic compound in life science-related research and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-6-methoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3

InChI Key

NFBWVMDYYLSZJU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NC=C2Cl)C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy that breaks the molecule down into readily available starting materials. The primary disconnection occurs at the N1-C2 and C3-N4 bonds of the imidazole (B134444) ring, a common strategy for imidazo-fused heterocycles. This leads back to a key intermediate, 3-amino-6-methoxypyridazine (B1266373) , and a two-carbon electrophilic synthon that can introduce the C2-C3 fragment bearing the chlorine atom.

Further deconstruction of 3-amino-6-methoxypyridazine via a carbon-oxygen bond cleavage points to 3-amino-6-chloropyridazine (B20888) as a precursor, which in turn can be traced back to the commercially available 3,6-dichloropyridazine (B152260) . This stepwise analysis forms the foundation for the synthetic routes discussed below.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of the target compound hinges on the efficient preparation and subsequent modification of key pyridazine (B1198779) intermediates.

The primary precursor for the pyridazine portion of the molecule is 3-amino-6-chloropyridazine . This intermediate is typically synthesized from 3,6-dichloropyridazine through a nucleophilic aromatic substitution reaction with ammonia (B1221849). Various methods have been reported to achieve this transformation.

One common method involves reacting 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures, often in a sealed vessel. google.comnih.gov For instance, heating 3,6-dichloropyridazine with aqueous ammonia at 130 °C yields 3-amino-6-chloropyridazine. nih.gov Microwave-assisted synthesis offers a more rapid alternative, where heating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a microwave reactor at 120°C for 30 minutes can produce the desired product in high yield (87%). rsc.org The reaction conditions can vary, with temperatures ranging from 30-180°C and reaction times from 5-26 hours, depending on the solvent and specific procedure. google.com Solvents such as methanol (B129727), ethanol, dichloromethane, DMF, acetonitrile, and water can be employed. google.com Some processes also utilize water-soluble polyethers to facilitate the reaction. google.com

Synthesis of 3-amino-6-chloropyridazine
Starting MaterialReagentsConditionsYieldReference
3,6-dichloropyridazineAqueous NH₃130 °CNot specified nih.gov
3,6-dichloropyridazineNH₄OH solutionMicrowave, 120 °C, 30 min87% rsc.org
3,6-dichloropyridazineAmmonia water30-180 °C, 5-26 hNot specified google.com

With 3-amino-6-chloropyridazine in hand, the next crucial step is the introduction of the methoxy (B1213986) group at the C6 position. This is accomplished via a nucleophilic substitution of the chlorine atom with a methoxide (B1231860) source. A common procedure involves reacting 3-amino-6-chloropyridazine with sodium methoxide in methanol. chemicalbook.com Heating this mixture in a sealed tube, sometimes with the addition of copper powder as a catalyst, at temperatures around 160°C for 24 hours can lead to the formation of 3-amino-6-methoxypyridazine in good yield (85.7%). chemicalbook.com

Beyond methoxylation, the 6-position of the 3-aminopyridazine (B1208633) ring is amenable to other functionalizations, most notably through metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids in the presence of a palladium catalyst is a well-established method for introducing aryl substituents at the C6 position. rsc.orgresearchgate.net This highlights the versatility of the 6-chloro-substituent as a handle for further molecular elaboration. researchgate.netresearchgate.netnih.gov

Functionalization of 3-amino-6-chloropyridazine
ReactantReagentsConditionsProductYieldReference
3-amino-6-chloropyridazineSodium methoxide, Copper powder, MethanolSealed tube, 160 °C, 24 h3-amino-6-methoxypyridazine85.7% chemicalbook.com
3-amino-6-chloropyridazineArylboronic acid, Pd catalyst, BaseMicrowave, 10 min3-amino-6-arylpyridazine22-65% rsc.orgresearchgate.net

Imidazo[1,2-b]pyridazine (B131497) Ring Formation

The final key transformation is the construction of the fused imidazole ring to form the imidazo[1,2-b]pyridazine core.

The most prevalent method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. nih.gov The reaction proceeds by initial N-alkylation of the pyridazine ring nitrogen (N1) by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The presence of a halogen on the pyridazine ring is reported to facilitate the formation of the imidazo[1,2-b]pyridazine ring in good yields by directing the initial alkylation to the appropriate nitrogen atom. nih.gov This cyclization is often carried out under mild basic conditions using reagents like sodium bicarbonate. nih.gov

Alternative strategies for ring closure include metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H amination has been employed in the synthesis of related fused imidazole systems. researchgate.net Another approach involves the cyclization of an intermediate, such as 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one, promoted by phosphorus oxychloride (POCl₃). google.comresearchgate.net

The synthesis of specifically substituted imidazo[1,2-b]pyridazines relies on the selection of appropriately functionalized precursors. To obtain the target This compound , the cyclization would be performed on 3-amino-6-methoxypyridazine . The C3-chloro substituent would be introduced by using a suitable two-carbon electrophile, such as 1,2-dichloro-1-ethoxyethane or a similar reagent that can react with the aminopyridazine to form the 3-chloro-substituted imidazole ring.

The literature provides numerous examples of how varying the precursors leads to a diverse range of substituted imidazo[1,2-b]pyridazines. researchgate.netresearchgate.netnih.govresearchgate.netgoogle.comnih.gov

6-Substitution: As previously discussed, the substituent at the 6-position is typically installed on the pyridazine ring prior to cyclization. Syntheses of 6-chloro, 6-iodo, 6-methylthio, and 6-phenoxy derivatives have been reported, starting from the corresponding 3-amino-6-substituted-pyridazines. nih.govdocumentsdelivered.com Suzuki cross-coupling reactions on a 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative can also be used to introduce aryl groups post-cyclization. researchgate.net

3-Substitution: The substituent at the 3-position is determined by the choice of the α-halocarbonyl compound or its equivalent. For instance, reacting 3-amino-6-chloropyridazine with bromoacetonitrile (B46782) can yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com The synthesis of various 3-acylaminomethyl derivatives has also been extensively documented. documentsdelivered.com

This modular approach, combining pre-functionalized pyridazines with a variety of cyclizing agents, provides a robust platform for the synthesis of a wide array of substituted imidazo[1,2-b]pyridazines, including the specific target compound of this article.

Introduction of Chloro and Methoxy Moieties on the Core

The functionalization of the imidazo[1,2-b]pyridazine ring system to introduce the chloro and methoxy groups at positions C-3 and C-6, respectively, is a critical aspect of its synthesis. These steps often involve distinct chemical strategies tailored to the electronic properties of the heterocyclic core.

The introduction of a chlorine atom at the C-3 position of the imidazo[1,2-b]pyridazine core is achieved through regioselective halogenation. The C-3 position is electronically favored for electrophilic attack. acs.orgstackexchange.com Facile and transition-metal-free methods have been developed for the analogous imidazo[1,2-a]pyridine (B132010) system, which provide a blueprint for the synthesis of the target compound. nih.govrsc.org

One effective strategy involves the use of sodium chlorite (B76162) (NaClO₂) as the chlorine source in the presence of an acid, such as acetic acid (AcOH). nih.govrsc.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at a moderately elevated temperature. nih.gov This method offers high regioselectivity for the C-3 position, avoiding the formation of other isomers. nih.gov The reaction proceeds via an electrophilic substitution mechanism where the acid activates the chlorite to generate the chlorinating species.

Table 1: Conditions for Regioselective C-3 Chlorination

ReagentCatalyst/AdditiveSolventTemperatureKey FeatureReference
NaClO₂AcOHDMF60 °CHigh regioselectivity for C-3 position; transition-metal-free. nih.gov

The methoxy group at the C-6 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.org In this process, a chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring serves as a leaving group, which is displaced by a methoxide nucleophile (CH₃O⁻). The pyridazine ring is sufficiently electron-deficient to facilitate this type of reaction. pressbooks.pub

The reaction is generally carried out by treating a 6-chloroimidazo[1,2-b]pyridazine precursor with sodium methoxide in methanol or an appropriate polar solvent. umich.eduresearchgate.net The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring activates the C-6 position towards nucleophilic attack, enabling the substitution to proceed. pressbooks.pub The stability of the intermediate Meisenheimer complex, which is a key feature of the SNAr mechanism, allows for the effective replacement of the chloro group. libretexts.org This strategy has been successfully applied for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), demonstrating the viability of nucleophilic substitution at this position. researchgate.net

Advanced Synthetic Approaches

Modern synthetic methods offer powerful tools for both the synthesis of the core structure and its subsequent derivatization, providing advantages in terms of efficiency, yield, and environmental impact.

The chloro group at the C-3 position of this compound is a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. rsc.org

In a typical Suzuki reaction, the 3-chloro derivative is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable phosphine (B1218219) ligand like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). acs.org A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid. These reactions enable the synthesis of diverse libraries of C-3 arylated imidazo[1,2-b]pyridazines from the common 3-chloro precursor. acs.orgresearchgate.net

Table 2: Example of Suzuki-Miyaura Coupling for Derivatization

SubstrateCoupling PartnerCatalystLigandBaseProduct TypeReference
3-Chloroimidazo[1,2-b]pyridazine derivativeArylboronic acidPd(OAc)₂SPhosK₂CO₃3-Aryl-imidazo[1,2-b]pyridazine acs.org

The synthesis of imidazo[1,2-b]pyridazines and related heterocycles has been significantly enhanced by the application of modern energy sources like microwave irradiation and ultrasound.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.gov The synthesis of various imidazo[1,2-a]pyridines and other nitrogen heterocycles has been successfully achieved using microwave-assisted protocols, such as in the Groebke–Blackburn–Bienaymé three-component reaction. researchgate.netbeilstein-journals.org This technology is particularly beneficial for high-throughput synthesis in drug discovery. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic tool. researchgate.net The acoustic cavitation generated by ultrasound enhances mass transfer and can accelerate reaction rates significantly. nih.govarkat-usa.org This has been demonstrated in the synthesis and C-3 iodination of imidazo[1,2-a]pyridines, where ultrasound irradiation led to higher yields in shorter reaction times compared to conventional heating. nih.gov

Spectroscopic Characterization Techniques for Synthetic Products

The unambiguous identification and structural confirmation of this compound and its derivatives are accomplished using a suite of spectroscopic techniques. nih.gov These methods provide detailed information about the molecular structure, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure. rsc.org The ¹H NMR spectrum provides information on the number and chemical environment of protons, with characteristic signals for the aromatic protons on the pyridazine and imidazole rings. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization. Data from closely related structures, such as 3,6-dichloroimidazo[1,2-a]pyridine (B1396069) and other derivatives, can be used to predict the expected chemical shifts. rsc.orgmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. chemrxiv.org Characteristic absorption bands would be expected for the C-O stretching of the methoxy group, C-Cl stretching, and the vibrations associated with the aromatic heterocyclic rings.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected ObservationsReference for Analogy
¹H NMRSignals for aromatic protons on the pyridazine ring (e.g., doublets for H-7 and H-8), a singlet for the H-2 proton, and a singlet for the methoxy (OCH₃) protons. rsc.orgmdpi.com
¹³C NMRResonances for all unique carbons, including the methoxy carbon, and carbons of the heterocyclic core, with shifts influenced by the chloro and methoxy substituents. rsc.org
Mass Spec. (ESI-MS)A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. rsc.org
IR (KBr)Bands for C-H aromatic stretching, C=N and C=C ring stretching, C-O ether stretching, and C-Cl stretching. rsc.orgchemrxiv.org

Reactivity and Derivatization Studies

Electrophilic Substitution Reactions on the Imidazo[1,2-b]pyridazine (B131497) Core

The imidazo[1,2-b]pyridazine system, akin to other electron-deficient nitrogen heterocycles like pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution. youtube.com However, the five-membered imidazole (B134444) ring is comparatively more electron-rich than the pyridazine (B1198779) ring, making it the preferred site for electrophilic attack. Theoretical and experimental studies on related systems, such as imidazo[1,2-a]pyrazines, indicate that electrophilic substitution occurs preferentially at the C-3 position. stackexchange.com This regioselectivity is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com

Specific examples of electrophilic substitution on the imidazo[1,2-b]pyridazine core include nitration and formylation. For instance, treatment of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) with a mixture of nitric acid and sulfuric acid leads to the selective introduction of a nitro group at the C-3 position. mdpi.com Similarly, visible light-induced C3-formylation has been reported for the related imidazo[1,2-a]pyridine (B132010) scaffold using tetramethylethylenediamine (TMEDA) as the formyl source, a reaction that demonstrates high yields and good functional group tolerance. nih.gov

Table 1: Examples of Electrophilic Substitution Reactions

ReactionSubstrateReagentsPosition of SubstitutionReference
Nitration6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO3, H2SO4C-3 mdpi.com
FormylationImidazo[1,2-a]pyridinesTMEDA, Rose Bengal, Visible LightC-3 nih.gov

Nucleophilic Substitution Reactions at C-6 and C-3 Positions of the Imidazo[1,2-b]pyridazine System

The presence of a good leaving group, such as a chlorine atom, at the C-6 position of the imidazo[1,2-b]pyridazine ring facilitates nucleophilic aromatic substitution (SNAr). This position is activated by the electron-withdrawing nature of the fused heterocyclic system. A variety of nucleophiles can be employed to displace the C-6 chloro substituent, providing a straightforward method for introducing diverse functionalities.

For example, 2-(4′-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine readily undergoes nucleophilic substitution with nucleophiles such as methoxide (B1231860), thiomethoxide, and deprotonated fluoroalcohols. nih.gov These reactions typically proceed in good to excellent yields and are fundamental for building structure-activity relationships in medicinal chemistry programs. nih.gov The synthesis of compound libraries for kinase inhibitor discovery has also utilized SNAr reactions at the C6 position as a key step. nih.gov

While the C-6 position is highly susceptible to nucleophilic attack, substitution at the C-3 position is less common. The chlorine atom at C-3 is on the more electron-rich imidazole part of the scaffold. However, in certain activated systems or under specific reaction conditions, nucleophilic displacement at C-3 can be achieved. Generally, the reactivity towards nucleophiles follows the order C-6 > C-3. acs.org

Table 2: Examples of Nucleophilic Substitution at C-6

SubstrateNucleophileProductReference
2-(4′-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazineMethoxide (CH3O-)2-(4′-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine nih.gov
2-(4′-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazineThiomethoxide (CH3S-)2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine nih.gov
(2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholineVarious amines/alcoholsC-6 substituted analogs nih.gov

Cross-Coupling Reactions for Peripheral Modifications of Imidazo[1,2-b]pyridazine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine skeleton, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used methods for introducing aryl and heteroaryl moieties onto the imidazo[1,2-b]pyridazine core. nih.gov This reaction involves the palladium-catalyzed coupling of a halide (or triflate) derivative with an organoboron compound, such as a boronic acid or ester. mdpi.com

Both the C-3 and C-6 positions, when substituted with a halogen like chlorine or bromine, are amenable to Suzuki-Miyaura coupling. For instance, 3-bromoimidazo[1,2-b]pyridazine (B100983) derivatives have been successfully coupled with various arylboronic acids to synthesize potent kinase inhibitors. nih.govresearchgate.net The reaction of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) with different boronic acids has also been studied, demonstrating the utility of this reaction for modifying the C-6 position. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)·CH2Cl2 or Pd(PPh3)4, and a base like Na2CO3 or K3PO4. nih.govresearchgate.net

Table 3: Selected Suzuki-Miyaura Coupling Reactions

Halide SubstrateBoronic Acid/EsterCatalyst/BasePosition of CouplingReference
(2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholineAromatic boronic acidsPd(dppf)2Cl2 / K3PO4C-3 nih.gov
N-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-aminetert-butyl(2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyrrolidine-1-carboxylatePdCl2(dppf)·CH2Cl2 / Na2CO3C-3 researchgate.net
6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh3)4 / Na2CO3C-6 researchgate.net

Beyond the Suzuki-Miyaura reaction, a range of other palladium-catalyzed transformations have been applied to the imidazo[1,2-b]pyridazine scaffold. These include Sonogashira, Heck, and Negishi couplings, as well as C-H activation/functionalization reactions. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are valuable handles for further chemical modifications.

Heck Coupling: Enables the formation of carbon-carbon bonds by coupling with alkenes.

C-H Functionalization: Direct C-H arylation, vinylation, and benzylation have been achieved, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For example, a one-pot sequential Suzuki cross-coupling followed by direct C-H arylation has been developed for the selective functionalization at C3 and C6 of imidazo[1,2-a]pyrazines. nih.gov

Buchwald-Hartwig Amination: This method is used for the formation of C-N bonds, allowing for the introduction of various amine substituents. Palladium-catalyzed amidation has been used to synthesize imidazo[4,5-b]pyridines and related systems. researchgate.netfigshare.com

These advanced methods provide a comprehensive toolkit for the intricate and selective modification of the imidazo[1,2-b]pyridazine ring system. researchgate.net

Other Functional Group Interconversions Relevant to Imidazo[1,2-b]pyridazine Derivatives

Once a functionalized imidazo[1,2-b]pyridazine is synthesized, subsequent interconversions of the introduced functional groups can be performed to fine-tune the molecule's properties.

A key example is the transformation of alcohol functionalities. In the synthesis of potential imaging agents for β-amyloid plaques, hydroxyl groups on side chains attached to the imidazo[1,2-b]pyridazine core were converted to their corresponding fluoro derivatives using diethylaminosulfur trifluoride (DAST). nih.gov

Furthermore, ester groups, often introduced via alkoxycarbonylation reactions, are versatile intermediates. On the related imidazo[1,2-a]pyridine scaffold, these ester groups can be readily converted into other functional groups such as amides (via aminolysis) or hydroxymethyl groups (via reduction), expanding the chemical diversity accessible from a common intermediate. nih.gov These transformations are crucial for late-stage diversification strategies in drug discovery.

Structure Activity Relationship Sar and Structural Modifications for Biological Profile Optimization

Influence of Halogenation (e.g., Chlorine) at C-3 on Biological Activity

The introduction of a halogen, particularly chlorine or bromine, at the C-3 position of the imidazo[1,2-b]pyridazine (B131497) scaffold is a common strategy to enhance biological potency. Halogens are known to increase binding affinity to target proteins by forming halogen bonds or by altering the electronic properties of the molecule. nih.gov

For instance, in the development of kinase inhibitors, privileged moieties such as halides at the C-3 position have been shown to enhance potency. nih.gov The presence of a bromine atom at C-3 in conjunction with a chlorine at C-6 is a feature of derivatives that exhibit potent inhibitory activity against various kinases. The synthesis of these compounds often involves the regio-selective bromination of the imidazo[1,2-b]pyridazine core. nih.gov Several 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines have been investigated as potent ligands for peripheral-type benzodiazepine (B76468) receptors, highlighting the importance of substitution at both the C-3 and C-6 positions for high-affinity binding. nih.gov

Impact of the Methoxy (B1213986) Group at C-6 on Receptor Binding and Biological Efficacy

The substituent at the C-6 position plays a crucial role in the interaction of imidazo[1,2-b]pyridazine derivatives with their biological targets. While the specific 6-methoxy group is a feature of the parent compound, studies on related analogues provide insight into the function of an oxygen-containing substituent at this position.

The C-6 substituent can significantly influence receptor binding, solubility, and metabolic stability. nih.gov In a study on Haspin kinase inhibitors, it was found that replacing a C-6 alkyloxy group with heteroalkyl cycles like morpholine (B109124) led to a substantial improvement in activity. nih.gov This suggests that while a methoxy group can participate in binding, more complex groups capable of forming additional hydrogen bonds may be more favorable for certain targets. nih.govnih.gov Specifically, the presence of two electron-rich oxygen atoms, as found in a morpholine ring, was shown to favor interaction with the kinase active site. nih.gov This implies that the single oxygen of the methoxy group in 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine is a key point of interaction, which can be optimized by introducing alternative oxygen-bearing or other hydrogen-bond accepting moieties.

Systematic Variations of Substituents on the Imidazo[1,2-b]pyridazine Scaffold

To explore and optimize the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, systematic modifications have been undertaken at its key positions.

The C-2 position of the imidazo[1,2-b]pyridazine ring is another critical site for modification. Substituents at this position can influence the steric and electronic properties of the molecule, affecting its interaction with target proteins.

In one study, it was hypothesized that introducing a methyl group at the C-2 position would create steric hindrance, potentially blocking a key hydrogen bonding interaction and leading to reduced biological activity. nih.gov In a different approach, a (phenylsulfonyl)methyl group was introduced at the C-2 position of a 6-chloro-3-nitroimidazo[1,2-b]pyridazine, creating a novel derivative for antikinetoplastid screening. mdpi.com These examples demonstrate that the C-2 position is a viable point for introducing a variety of substituents to fine-tune the biological activity of the scaffold.

Beyond simple halogenation, the C-3 position has been extensively modified with a wide range of chemical groups to probe its role in biological activity. These modifications are intended to modulate the steric and electronic properties of the molecule. nih.gov

Researchers have explored replacing the C-3 halogen with substituted phenyls, pyridine (B92270) rings, and other privileged moieties like -OCF₃, -CN, and -CF₃ to enhance potency and improve pharmacokinetic properties such as membrane permeability and metabolic stability. nih.gov In the pursuit of kinase inhibitors, the introduction of an indazole moiety at the C-3 position was found to be a crucial element of the pharmacophore, essential for maintaining potent inhibitory activity against Haspin kinase. nih.gov Another significant modification is the introduction of a nitro group at C-3, which was a key feature in a series of compounds developed as antikinetoplastid agents. mdpi.com

Table 1: Effect of C-3 Substitutions on Kinase Inhibition

C-3 Substituent Rationale / Target Observed Effect Reference
Halides (-Cl, -Br) Enhance potency and binding affinity Increased potency for various kinases nih.gov
Substituted Phenyls Modulate steric/electronic properties Enhanced potency and pharmacokinetics nih.gov
Indazole Key pharmacophore element Crucial for Haspin kinase inhibition nih.gov
Nitro Group (-NO₂) Bioisostere for other groups Active against kinetoplastids mdpi.com

The C-6 position has proven to be highly amenable to substitution, with various groups being introduced to optimize properties like potency, solubility, and bioavailability.

Studies have shown that replacing a simple methoxy or other alkyloxy group with more complex moieties can dramatically improve biological outcomes. For example, introducing a morpholine ring at C-6 improved TAK1 kinase inhibition compared to compounds with no substitution or a piperazine (B1678402) moiety at the same position. nih.gov Morpholine is thought to enhance water solubility, metabolic stability, and receptor binding affinity by engaging in additional hydrogen-bonding interactions. nih.gov Further exploration with cycloalkylamines and piperidine (B6355638) at C-6 also led to variations in activity, but heteroalkyl cycles like prolinol and morpholine derivatives provided the most significant improvements in Haspin inhibition. nih.gov Other explored substituents include various phenoxy, naphthyloxy, and alkylthio groups. researchgate.net

Table 2: Influence of C-6 Substituents on TAK1 Kinase Inhibition

Compound Series C-6 Substituent Relative TAK1 Inhibition Reference
1 Unsubstituted Baseline nih.gov
4 Piperazine Moderate Improvement nih.gov
- Morpholine Significant Improvement nih.gov

Scaffold Hopping Strategies from Related Heterocycles (e.g., Imidazo[1,2-a]pyridines)

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the key binding features of a known active compound. mdpi.com The imidazo[1,2-a]pyridine (B132010) scaffold, a closely related heterocycle recognized for its broad therapeutic applications, has often served as a starting point for developing imidazo[1,2-b]pyridazine derivatives. researchgate.netrsc.org

A clear example of this strategy involved the conversion of a 3-nitroimidazo[1,2-a]pyridine (B1296164) hit compound into a 3-nitroimidazo[1,2-b]pyridazine (B98374). mdpi.com This was achieved by replacing the carbon atom at position 5 of the pyridine ring with a nitrogen atom, effectively transforming the scaffold. The goal of this hop was to explore new chemical space and improve the compound's properties for structure-activity relationship studies. mdpi.com This approach allows chemists to leverage the known biological activities of one scaffold to discover new ones, potentially overcoming issues like poor selectivity or metabolic instability. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Derivatization Strategies for 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

Future research will likely focus on expanding the chemical diversity of derivatives originating from this compound. The chloro-group at the C3 position and the methoxy-group at the C6 position are prime sites for chemical modification.

Key future strategies include:

Expansion of Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has been successfully used to introduce various aryl substituents at the C3 position of the imidazo[1,2-b]pyridazine (B131497) core. nih.gov Future work could involve utilizing a much broader library of aromatic and heteroaromatic boronic acids and esters to explore a larger chemical space. Furthermore, exploring other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, at the 3-chloro position could yield novel classes of compounds with distinct biological activities.

Nucleophilic Aromatic Substitution (SNAr): The C6 position has been a target for modification via SNAr reactions, often to introduce morpholine (B109124) or piperazine (B1678402) moieties that can enhance properties like water solubility, metabolic stability, and bioavailability. nih.gov Future derivatization could explore a wider array of nucleophiles, including differently substituted amines, thiols, and alcohols, to fine-tune the physicochemical properties and target engagement of the resulting molecules.

Macrocyclization: The design and synthesis of macrocyclic derivatives of the imidazo[1,2-b]pyridazine scaffold have shown promise in developing potent anaplastic lymphoma kinase (ALK) inhibitors capable of overcoming drug resistance. nih.gov Future strategies could involve linking two positions of the scaffold, such as C3 and C6, with a flexible or rigid linker to create novel macrocycles. This approach can constrain the molecule's conformation, potentially leading to increased potency and selectivity for specific protein targets.

Scaffold Hopping and Bioisosteric Replacement: Future design could involve replacing parts of the imidazo[1,2-b]pyridazine core or its key substituents with bioisosteres to improve drug-like properties. For instance, an indolin-2-one was successfully used as a bioisostere for an indazole moiety in the development of TAK1 inhibitors. nih.gov Systematically exploring such replacements could lead to compounds with improved pharmacokinetic profiles.

Exploration of New Biological Targets and Signaling Pathways for Imidazo[1,2-b]pyridazine Derivatives

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated activity against a variety of biological targets, primarily protein kinases. However, the full therapeutic potential of this class of compounds remains to be explored.

Future research should aim to:

Investigate Novel Kinase Targets: While targets like ALK, Bruton's tyrosine kinase (BTK), TAK1, and mTOR have been successfully inhibited, many other kinases implicated in human diseases are yet to be explored. nih.govnih.govnih.govrsc.org A systematic screening of new derivatives against a broad panel of kinases could identify novel inhibitors for targets in oncology, immunology, and neurodegenerative disorders. For example, inhibitors of Monopolar spindle 1 (Mps1) and Adaptor associated kinase 1 (AAK1) have been identified from this scaffold class. ebi.ac.ukgoogle.com

Explore Non-Kinase Targets: The therapeutic applicability of this scaffold could be significantly broadened by investigating non-kinase targets. Future studies could screen compound libraries against other enzyme families, such as proteases or epigenetic modifiers (e.g., histone deacetylases), as well as receptors like G-protein coupled receptors (GPCRs).

Elucidate Downstream Signaling Pathways: The inhibition of kinases like TAK1 has been shown to suppress multiple signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3. nih.gov Similarly, mTOR inhibitors affect the phosphorylation of AKT and S6. nih.gov Future research should perform detailed mechanistic studies to understand the full impact of novel derivatives on these and other critical cellular signaling cascades. This could reveal opportunities for targeting diseases driven by specific pathway dysregulation.

Develop Dual-Target or Multi-Target Agents: For complex multifactorial diseases like idiopathic pulmonary fibrosis, a polypharmacology approach may be beneficial. The successful design of imidazo[1,2-b]pyridazine derivatives as dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) highlights this potential. nih.gov Future efforts could focus on rationally designing molecules that modulate multiple, disease-relevant targets simultaneously.

Biological Target ClassSpecific Target ExamplesAssociated Disease AreaReference
Protein Kinases ALK, BTK, TAK1, mTOR, IKKβ, Mps1, Tyk2Cancer, Inflammatory Diseases nih.govnih.govnih.govnih.govebi.ac.ukresearchgate.netnih.gov
Nuclear Receptors FXR, PPARδFibrotic Diseases nih.gov
Other Kinases AAK1, Pim kinasesNeurological Disorders, Cancer google.comgoogle.com

Advanced Computational Approaches for Rational Drug Design and Optimization

The rational design of imidazo[1,2-b]pyridazine derivatives has been aided by computational methods, but more advanced techniques can accelerate the discovery and optimization process.

Future computational research should incorporate:

Machine Learning and AI: Predictive models based on machine learning can be trained on existing data to forecast the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. This can help prioritize the synthesis of candidates with the highest probability of success.

Molecular Dynamics (MD) Simulations: While interaction model studies and molecular docking have been used to hypothesize binding modes, MD simulations can provide a more dynamic and accurate picture. researchgate.net These simulations can reveal how a ligand and its target protein interact over time, uncover key binding conformations, and help explain the molecular basis for a compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Systematic QSAR studies can be performed on series of synthesized derivatives to build robust models that correlate specific structural features with biological activity. These models can then guide the design of new analogs with enhanced potency.

Free Energy Perturbation (FEP): For lead optimization, FEP and other rigorous physics-based methods can more accurately predict the change in binding affinity resulting from small chemical modifications. This allows for the in-silico evaluation of potential new derivatives, focusing synthetic efforts on the most promising candidates.

Investigation of Selectivity and Potency Enhancement Strategies for Specific Biological Applications

Achieving high potency and selectivity is crucial for developing safe and effective therapeutics. Future research on imidazo[1,2-b]pyridazine derivatives should explore advanced strategies to meet these goals.

Promising avenues for investigation include:

Targeted Covalent Inhibition: The development of irreversible inhibitors that form a covalent bond with a specific residue (e.g., cysteine) in the target protein can lead to enhanced potency and prolonged duration of action. Researchers have begun to explore the imidazo[1,2-a]pyridine (B132010) scaffold for developing covalent inhibitors, and this strategy could be applied to the imidazo[1,2-b]pyridazine core. rsc.org

Allosteric Modulation: Instead of competing with the endogenous ligand at the active site (orthosteric inhibition), allosteric inhibitors bind to a different site on the target protein. This can offer greater selectivity, as allosteric sites are often less conserved across protein families than active sites. Future screening and design efforts could focus on identifying allosteric binding pockets for targets of interest.

Structure-Based Selectivity Tuning: It is established that substitutions at various positions on the imidazo[1,2-b]pyridazine scaffold dictate kinase selectivity and potency. nih.gov For example, modifying the 6-position substituent was critical in developing a highly selective Mps1 inhibitor. ebi.ac.uk A future systematic approach, guided by co-crystal structures and computational models, could explore substitutions at all accessible positions (C2, C3, C6, C7, and C8) to fine-tune selectivity for a specific target over closely related off-targets. This was demonstrated in the development of a highly selective BTK inhibitor that was tested against a panel of 310 kinases. nih.govacs.org

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